molecular formula C14H12N4O6 B392519 ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE CAS No. 313270-74-5

ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE

Cat. No.: B392519
CAS No.: 313270-74-5
M. Wt: 332.27g/mol
InChI Key: QGIWAOBNUUUYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure containing both pyrrole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine to form a pyrazole intermediate. This intermediate is then subjected to further reactions, including nitration and cyclization, to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

ETHYL 5-(2-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-CHLORO-1-(2-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE: Similar structure but with a chlorine substituent.

    ETHYL 5-AMINO-1H-PYRAZOLE-3-CARBOXYLATE: Contains an amino group instead of a nitro group.

    ETHYL 2-(3-NITROPHENYL)THIAZOLE-5-CARBOXYLATE: Features a thiazole ring instead of a pyrrolo[3,4-c]pyrazole core.

The uniqueness of this compound lies in its specific structural features and potential biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

313270-74-5

Molecular Formula

C14H12N4O6

Molecular Weight

332.27g/mol

IUPAC Name

ethyl 5-(2-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H12N4O6/c1-2-24-14(21)11-9-10(15-16-11)13(20)17(12(9)19)7-5-3-4-6-8(7)18(22)23/h3-6,9-10,15H,2H2,1H3

InChI Key

QGIWAOBNUUUYCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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